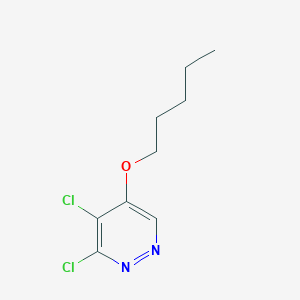![molecular formula C11H8ClN3O B11876030 7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 61689-18-7](/img/structure/B11876030.png)
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlor-1-methylimidazo[2,1-b]chinazolin-5(1H)-on ist eine heterocyclische Verbindung, die zur Klasse der Imidazoquinazoline gehört. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der Arzneimittelentwicklung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Chlor-1-methylimidazo[2,1-b]chinazolin-5(1H)-on umfasst in der Regel mehrstufige Reaktionen, die von leicht zugänglichen Vorstufen ausgehen. Ein gängiger Syntheseweg beinhaltet die Cyclisierung geeigneter Zwischenprodukte unter bestimmten Bedingungen. Beispielsweise kann die Reaktion von 2-Aminobenzonitril mit Chloracetylchlorid, gefolgt von der Cyclisierung mit Formamid, die gewünschte Verbindung liefern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können optimierte Versionen von Laborsynthesen umfassen, die sich auf Ausbeute, Reinheit und Wirtschaftlichkeit konzentrieren. Diese Verfahren beinhalten oft den Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren, um eine qualitativ hochwertige Produktion zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
7-Chlor-1-methylimidazo[2,1-b]chinazolin-5(1H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Halogensubstitutionsreaktionen sind häufig, wobei das Chloratom durch andere Substituenten ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Chinazolinon-Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Imidazoquinazoline erzeugen können .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted imidazoquinazolines .
Wissenschaftliche Forschungsanwendungen
7-Chlor-1-methylimidazo[2,1-b]chinazolin-5(1H)-on hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es dient als Leitverbindung in der Wirkstoffforschung und -entwicklung, insbesondere bei der Suche nach neuen Therapeutika.
Wirkmechanismus
Der Wirkmechanismus von 7-Chlor-1-methylimidazo[2,1-b]chinazolin-5(1H)-on umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Diese Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch es eine krebshemmende Wirkung zeigt .
Wirkmechanismus
The mechanism of action of 7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imidazo[1,2-a]pyrimidin: Eine weitere heterocyclische Verbindung mit ähnlichen strukturellen Merkmalen und biologischen Aktivitäten.
Benzo[d]imidazo[2,1-b]thiazol: Bekannt für seine antimikrobiellen Eigenschaften und sein Potenzial als Therapeutikum.
Einzigartigkeit
7-Chlor-1-methylimidazo[2,1-b]chinazolin-5(1H)-on ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins eines Chloratoms einzigartig, was seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
61689-18-7 |
|---|---|
Molekularformel |
C11H8ClN3O |
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
7-chloro-1-methylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C11H8ClN3O/c1-14-4-5-15-10(16)8-6-7(12)2-3-9(8)13-11(14)15/h2-6H,1H3 |
InChI-Schlüssel |
OGSGNQXRDMHKDH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN2C1=NC3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)

![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)



![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)
